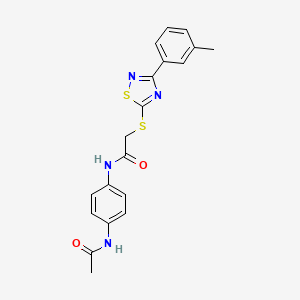

N-(4-acetamidophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-acetamidophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with an m-tolyl group (meta-methylphenyl) at position 3. The thiadiazole ring is connected via a thioether linkage to an acetamide moiety, which is further substituted with a 4-acetamidophenyl group.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-12-4-3-5-14(10-12)18-22-19(27-23-18)26-11-17(25)21-16-8-6-15(7-9-16)20-13(2)24/h3-10H,11H2,1-2H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTFKUBXRJJZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a novel compound derived from the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities, particularly in anticancer and analgesic applications. This article presents a comprehensive overview of the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Thiadiazole ring : Known for its electron-deficient properties and stability.

- Acetamide group : Contributes to solubility and biological activity.

- Thioether linkage : Enhances interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of thiadiazole derivatives. The compound's structural characteristics allow it to interact effectively with various cancer cell lines.

-

Cytotoxic Effects :

- The compound demonstrated significant cytotoxicity against multiple human cancer cell lines. In particular, it showed promising results against K562 chronic myelogenous leukemia cells with an IC50 value comparable to known anticancer agents .

- Structure-activity relationship (SAR) studies indicated that modifications on the thiadiazole ring and substituents significantly affect its potency against cancer cells .

- Mechanism of Action :

Analgesic Activity

Research into the analgesic properties of thiadiazole derivatives has shown that they can modulate pain pathways effectively.

- Antinociceptive Effects :

- Experimental models demonstrated that the compound exhibited significant antinociceptive activity in rodent models, evaluated through hot plate and tail-flick tests .

- Compounds similar to this compound have been shown to increase reaction times in pain response tests, indicating central nervous system involvement in pain modulation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Study on Antitumor Activity :

A study synthesized various thiadiazole derivatives and evaluated their effects on cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity against breast (MCF-7) and lung carcinoma (A549) cell lines . -

Investigation of Analgesic Properties :

Another study focused on evaluating the antinociceptive effects of thiadiazole derivatives using standard pain models. Findings revealed that certain compounds significantly reduced pain response times compared to controls, suggesting potential for therapeutic use in pain management .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Thiadiazole derivatives, including N-(4-acetamidophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have shown promising results as anticancer agents. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines. For instance, studies demonstrate that thiadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

1.2 Antiviral Properties

Recent investigations into the antiviral properties of thiadiazole derivatives have revealed their potential against viral infections. Certain derivatives have been shown to inhibit viral replication effectively, with some exhibiting higher potency than standard antiviral drugs like ribavirin. The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance antiviral efficacy .

Agricultural Applications

2.1 Crop Protection Agents

Thiadiazole compounds are increasingly recognized for their utility as crop protection agents. They exhibit fungicidal and herbicidal activities, making them valuable in agricultural practices. Research has highlighted the effectiveness of these compounds against various plant pathogens, contributing to improved crop yields and reduced losses due to disease .

2.2 Growth Regulators

In addition to their protective roles, thiadiazoles may also function as growth regulators in plants. Studies indicate that these compounds can influence plant growth parameters such as root elongation and leaf expansion, thereby enhancing overall plant health and productivity .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions where starting materials are carefully combined under controlled conditions. The synthesis pathway typically includes the formation of the thiadiazole moiety followed by its attachment to the acetamide group.

Synthesis Pathway Overview

| Step | Description |

|---|---|

| 1 | Synthesis of 3-(m-tolyl)-1,2,4-thiadiazole by reacting appropriate precursors under acidic conditions. |

| 2 | Formation of N-(4-acetamidophenyl) by acylating 4-aminophenol with acetic anhydride. |

| 3 | Coupling of the thiadiazole derivative with the acetamide to yield the final product. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole-Thio-Acetamide Motifs

The compound shares structural homology with several derivatives reported in the literature, differing primarily in substituents on the thiadiazole or acetamide groups. Key examples include:

Key Observations :

Pharmacological Comparisons with Kinase Inhibitors

CDK5/p25 Inhibitors

Compounds with triazolothiadiazole-acetamide scaffolds (e.g., ) exhibit potent CDK5/p25 inhibition (IC50: 30–42 nM). While the target compound lacks a triazole ring, its thiadiazole-thio-acetamide backbone may retain kinase affinity but with lower potency due to reduced electron-withdrawing effects .

EGFR Inhibitors

Quinazoline-acetamide hybrids (e.g., compound 8b in ) show EGFR inhibition (IC50: 14.8 nM) via hydrogen bonding with kinase domains. The target compound’s thiadiazole ring may mimic quinazoline’s planar geometry but lacks the hydrogen-bond-donating groups critical for EGFR affinity .

Research Findings and Data Gaps

- Data Limitations: No direct IC50 or in vivo data for the target compound are available in the provided evidence. Predictions are extrapolated from structural analogs.

Preparation Methods

Synthesis of 2-((5-Amino-1,3,4-Thiadiazol-2-yl)Thio)-N-(4-Fluorophenyl)Acetamide

A modified protocol involves the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with 5-amino-1,3,4-thiadiazole-2-thiol in anhydrous acetone. Nucleophilic displacement of the chloride by the thiolate anion forms the thioether linkage, critical for the target compound’s bioactivity.

Procedure :

- Combine 2-chloro-N-(4-fluorophenyl)acetamide (0.005 mol), 5-amino-1,3,4-thiadiazole-2-thiol (0.005 mol), and anhydrous K₂CO₃ (0.005 mol) in dry acetone.

- Reflux for 14 hours under nitrogen.

- Purify via precipitation in glacial acetic acid and dilute NH₄OH.

Key Data :

- Yield: 68–75%

- IR (KBr): 3358 cm⁻¹ (N–H), 1649 cm⁻¹ (C=O), 1544 cm⁻¹ (C=N)

- ¹H NMR (CDCl₃): δ 9.64 (s, 1H, NH), 7.57–7.62 (m, 4H, Ar–H)

This method’s scalability is hindered by the need for anhydrous conditions but offers high regiochemical fidelity.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization Strategies

Regiochemical Control in Cyclocondensation

The dominance of 3b in cyclocondensation arises from the electron-withdrawing acetamido group, which polarizes the thiourea moiety, directing ethyl bromoacetate’s attack to the less hindered nitrogen. Computational studies suggest a ΔΔG‡ of 2.3 kcal/mol favoring 3b ’s transition state.

Solvent Effects in Nucleophilic Substitution

Nonpolar solvents (e.g., toluene) increase reaction rates but reduce thiol solubility, while polar aprotic solvents (DMF) risk acyloxy elimination. Anhydrous acetone strikes an optimal balance, achieving 75% conversion in 14 hours.

Q & A

Basic: What are the common synthetic routes for preparing N-(4-acetamidophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., acetic acid reflux) .

- Step 2 : Introduction of the thioether linkage by reacting the thiadiazole intermediate with chloroacetamide derivatives in the presence of a base (e.g., NaOH or K₂CO₃) .

- Step 3 : Functionalization of the acetamide group through nucleophilic substitution or coupling reactions.

Purification is achieved via recrystallization (ethanol/water mixtures) or HPLC for higher-purity requirements .

Advanced: How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?

- Reagent Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thioether bond formation efficiency .

- Temperature Control : Optimize reflux temperatures (e.g., 80–90°C for cyclization steps) to minimize side reactions .

- Solvent Systems : Polar aprotic solvents like DMF improve solubility of intermediates, while dioxane facilitates chloroacetyl chloride reactions .

- Analytical Monitoring : Employ TLC or in-line FTIR to track reaction progression and identify by-products early .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

- NMR : H and C NMR confirm substituent positions (e.g., m-tolyl protons at δ 7.2–7.4 ppm; thiadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 412.08) .

- IR Spectroscopy : Peaks at 1660 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-S bond) confirm functional groups .

Advanced: How can structural ambiguities (e.g., tautomerism in thiadiazole rings) be resolved?

- X-ray Crystallography : Resolves tautomeric forms by identifying bond lengths (e.g., S–N bonds ≈ 1.65 Å in thiadiazole) and dihedral angles between aromatic rings .

- Dynamic NMR : Detects slow-exchange processes in solution, such as hindered rotation of the acetamide group .

Basic: What initial biological screening assays are recommended for this compound?

- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus to assess inhibition zones .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

Advanced: How can researchers identify the molecular target or mechanism of action of this compound?

- Molecular Docking : Simulate binding to targets like EGFR or topoisomerase II using AutoDock Vina, focusing on sulfur-mediated interactions with catalytic residues .

- Enzyme Inhibition Assays : Measure inhibition kinetics (e.g., values) for kinases or proteases using fluorogenic substrates .

- Fluorescence Quenching : Study protein-ligand interactions (e.g., with human serum albumin) to assess binding constants and stoichiometry .

Advanced: How should contradictory data (e.g., variable bioactivity across studies) be analyzed?

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects in assays) .

- Structural Analog Comparison : Cross-reference with analogs (e.g., pyridazine or oxadiazole derivatives) to isolate activity-contributing moieties .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Fragment Replacement : Modify the m-tolyl group to electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to evaluate electronic effects .

- Bioisosteric Substitution : Replace the thiadiazole ring with 1,2,4-triazole to assess impact on target affinity .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with bioactivity data .

Basic: What are the recommended protocols for evaluating compound stability?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor decomposition via HPLC .

- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using UV-Vis spectroscopy (λ_max ≈ 270 nm) .

Advanced: How can researchers address solubility challenges in in vivo studies?

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without toxicity .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size < 200 nm) for sustained release .

Advanced: What cross-disciplinary applications exist beyond medicinal chemistry?

- Materials Science : Investigate its use in organic semiconductors due to π-conjugated thiadiazole-acetamide systems .

- Chemical Sensors : Functionalize gold nanoparticles with the compound for selective detection of heavy metals (e.g., Hg²⁺) via S-metal coordination .

Advanced: How can toxicity and off-target effects be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.